molecular formula C17H20N2O4S B1669807 Dansylproline CAS No. 1239-94-7

Dansylproline

Cat. No.: B1669807
CAS No.: 1239-94-7
M. Wt: 348.4 g/mol
InChI Key: ZHJIWURDCGMVQE-HNNXBMFYSA-N
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Biochemical Analysis

Biochemical Properties

Dansylproline plays a significant role in biochemical reactions, primarily due to its fluorescent nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to bovine serum albumin, a protein commonly used in biochemical studies . This interaction is characterized by the formation of a complex that can be detected through fluorescence spectroscopy. Additionally, this compound is used as a probe to study the binding sites of enzymes and proteins, providing insights into their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to be readily taken up by WM35 cells, where it distributes over the cytosol and accumulates in the perinuclear area . This accumulation can impact cellular processes such as protein synthesis and degradation, as well as cell signaling pathways that are crucial for cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins and enzymes, leading to changes in their activity. For instance, this compound has been used to study the binding properties of glycosylated human serum albumin, revealing insights into the enantioselective binding sites on the protein . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental setups. Studies have shown that this compound is stable under certain conditions, but its fluorescence properties can degrade over time, affecting the accuracy of experimental results . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to changes in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic or adverse effects. For example, high concentrations of this compound have been shown to significantly enhance the proliferation of WM35 cells, while metastatic A375 cells were virtually unaffected . These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, proline transporters such as ProT and PutP are involved in the uptake and distribution of proline derivatives, including this compound . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to accumulate in the perinuclear area of WM35 cells, suggesting that it may interact with nuclear components or be involved in nuclear processes . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansylproline is typically synthesized through the reaction of dansyl chloride with L-proline. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium hydroxide. The reaction proceeds as follows:

  • Dissolve L-proline in an aqueous solution of sodium bicarbonate.
  • Add dansyl chloride to the solution while maintaining the pH between 8 and 9.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dansylproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dansylproline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Dansylproline: this compound is unique due to its specific interaction with proline residues in proteins and peptides, which makes it particularly useful in studying proline-rich regions of proteins. Its stability and high fluorescence quantum yield also make it a preferred choice for various analytical applications .

Properties

IUPAC Name

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJIWURDCGMVQE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154140
Record name Dansylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239-94-7
Record name Dansylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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